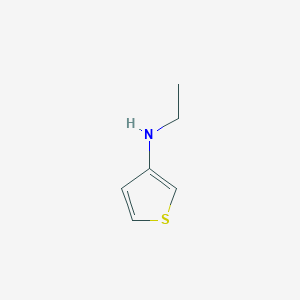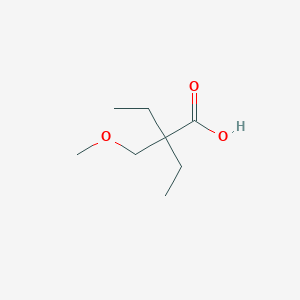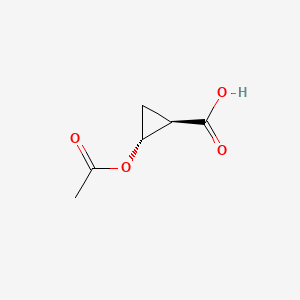
N-ethylthiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylthiophen-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the nitrogen atom and a thiophene ring, which is a five-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-ethylthiophen-3-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of thiophene-3-amine with ethyl halides. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the reductive amination of thiophene-3-aldehyde with ethylamine. This reaction is catalyzed by a reducing agent, such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method also minimizes the formation of by-products and reduces the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethylthiophen-3-imine using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield this compound hydrochloride when treated with hydrochloric acid and a reducing agent.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon; reactions are conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate; reactions are performed under reflux conditions to ensure complete conversion.
Major Products Formed
Oxidation: N-ethylthiophen-3-imine
Reduction: this compound hydrochloride
Substitution: N-alkyl derivatives of this compound
Wissenschaftliche Forschungsanwendungen
N-ethylthiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of new therapeutic agents.
Industry: this compound is utilized in the production of dyes, polymers, and other materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of N-ethylthiophen-3-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its ability to form stable complexes with metal ions and other biomolecules is of particular interest.
Vergleich Mit ähnlichen Verbindungen
N-ethylthiophen-3-amine can be compared with other thiophene derivatives and amines:
Thiophene-3-amine: Lacks the ethyl group, resulting in different reactivity and properties.
N-methylthiophen-3-amine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
Thiophene-2-amine: The amine group is attached to a different position on the thiophene ring, affecting its chemical behavior.
This compound is unique due to the presence of both the ethyl group and the thiophene ring, which confer distinct chemical and physical properties that are valuable in various applications.
Eigenschaften
Molekularformel |
C6H9NS |
|---|---|
Molekulargewicht |
127.21 g/mol |
IUPAC-Name |
N-ethylthiophen-3-amine |
InChI |
InChI=1S/C6H9NS/c1-2-7-6-3-4-8-5-6/h3-5,7H,2H2,1H3 |
InChI-Schlüssel |
DTDHODSOKFHWQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)


amine hydrochloride](/img/structure/B13455350.png)
![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)

![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
amine hydrochloride](/img/structure/B13455375.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13455376.png)
![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)
![2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B13455389.png)
